molecular formula C13H12ClNO3S2 B12166203 C13H12ClNO3S2

C13H12ClNO3S2

Cat. No.: B12166203
M. Wt: 329.8 g/mol
InChI Key: AKCHDIDJNMHMDH-UHFFFAOYSA-N
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Description

The compound with the molecular formula C13H12ClNO3S2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms

Properties

Molecular Formula

C13H12ClNO3S2

Molecular Weight

329.8 g/mol

IUPAC Name

7-chloro-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H12ClNO3S2/c14-10-3-1-2-8-6-11(19-12(8)10)13(16)15-9-4-5-20(17,18)7-9/h1-3,6,9H,4-5,7H2,(H,15,16)

InChI Key

AKCHDIDJNMHMDH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(S2)C(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C13H12ClNO3S2 typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final compound .

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

C13H12ClNO3S2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.

Scientific Research Applications

C13H12ClNO3S2, known as a chemical compound with potential applications in various fields, has garnered attention in scientific research due to its unique structure and properties. This article explores its applications, particularly in medicinal chemistry, environmental science, and materials science, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound has shown promise in drug discovery and development. Its structure allows for interactions with biological targets, making it suitable for the synthesis of pharmaceuticals.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized using this framework have been tested for their ability to inhibit tumor growth in vitro and in vivo. A study demonstrated that modifications to the sulfonamide group enhanced the potency against breast cancer cells by 40% compared to standard treatments .

CompoundActivity (IC50 µM)Target
This compound Derivative A5.2Breast Cancer
This compound Derivative B8.7Lung Cancer

Environmental Science

The compound is also being investigated for its potential in environmental applications, particularly in the remediation of contaminated water sources.

Case Study: Water Purification

In a recent study, this compound was utilized as a catalyst in the degradation of organic pollutants in wastewater. The compound facilitated the breakdown of toxic substances under UV light, achieving over 90% removal efficiency within 60 minutes. This application highlights its role in sustainable environmental practices .

Pollutant TypeInitial Concentration (mg/L)Final Concentration (mg/L)Degradation Efficiency (%)
Phenols100595
Pesticides50296

Materials Science

This compound is being explored for its utility in developing new materials with specific properties such as conductivity and thermal stability.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices enhances electrical conductivity. A notable study reported that polymers blended with this compound exhibited a conductivity increase of up to three orders of magnitude compared to unmodified polymers .

Polymer TypeConductivity (S/m)With this compound (S/m)
Polyethylene1×10101\times 10^{-10}1×1071\times 10^{-7}
Polystyrene5×10115\times 10^{-11}5×1085\times 10^{-8}

Mechanism of Action

The mechanism of action of C13H12ClNO3S2 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

C13H12ClNO3S2: can be compared with other similar compounds, such as:

    C13H12ClNO2S2: This compound has one less oxygen atom and may exhibit different chemical reactivity and biological activity.

    C13H12BrNO3S2: The substitution of chlorine with bromine can lead to changes in the compound’s physical and chemical properties.

Biological Activity

The compound with the molecular formula C13H12ClNO3S2 is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its role in inhibiting bacterial growth by mimicking para-aminobenzoic acid (PABA). The presence of chlorine and various functional groups enhances its reactivity and biological effectiveness.

Biological Activity

1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. In a study, various derivatives of this compound were tested against both Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae at concentrations of 100 and 200 µg/mL .

2. Antifungal Activity:
In addition to antibacterial effects, the compound was evaluated for antifungal activity against Fusarium solani, Curvularia lunata, and Aspergillus niger. The findings indicated that the compound could serve as a potential antifungal agent, comparable to established drugs like ketoconazole .

3. Mechanism of Action:
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By competing with PABA, the compound disrupts bacterial metabolism, leading to cell death.

Case Studies

Case Study 1: Efficacy Against Resistant Strains
A notable case study focused on the efficacy of this compound against antibiotic-resistant strains of bacteria. The compound was tested in vitro against several resistant strains, demonstrating potent activity that suggests its potential as an alternative therapeutic agent in treating resistant infections .

Case Study 2: Clinical Application in Infections
Another case study explored the application of this compound in clinical settings for treating skin infections caused by resistant bacteria. Patients receiving treatment with formulations containing this compound showed significant improvement compared to those treated with standard antibiotics, highlighting its therapeutic potential .

Research Findings

Recent studies have expanded on the biological activities and potential applications of this compound:

  • Antibacterial Testing: A systematic evaluation revealed that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating strong antibacterial properties .
  • Synergistic Effects: Research indicated that when combined with other antimicrobial agents, this compound displayed synergistic effects, enhancing overall efficacy against various pathogens.
  • Safety Profile: Toxicological assessments demonstrated that the compound has a favorable safety profile, with minimal cytotoxicity observed in human cell lines at therapeutic concentrations .

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